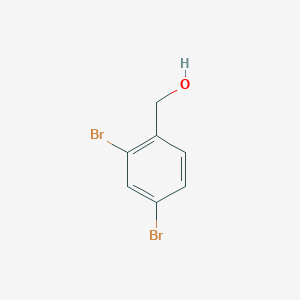

2,4-Dibromobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEVXBMLHQPKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591189 | |

| Record name | (2,4-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666747-06-4 | |

| Record name | 2,4-Dibromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666747-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral Data Analysis of 2,4-Disubstituted Benzyl Alcohols: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for halogenated benzyl alcohol derivatives. While the primary focus of this report was intended to be 2,4-Dibromobenzyl alcohol, a comprehensive search of publicly available spectral databases did not yield its ¹H and ¹³C NMR data. As a result, this guide will focus on the closely related analogue, 2,4-Dichlorobenzyl alcohol , to provide a representative understanding of the spectral characteristics of this class of compounds. The principles and methodologies described herein are directly applicable to the analysis of this compound, should the data become available.

¹H NMR Spectral Data of 2,4-Dichlorobenzyl Alcohol

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The data for 2,4-Dichlorobenzyl alcohol, typically recorded in deuterated chloroform (CDCl₃), is summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.38 | d | 1H | H-6 |

| ~7.36 | d | 1H | H-3 |

| ~7.25 | dd | 1H | H-5 |

| ~4.71 | s | 2H | -CH₂OH |

| ~2.31 | t (broad) | 1H | -OH |

d = doublet, dd = doublet of doublets, s = singlet, t = triplet

¹³C NMR Spectral Data of 2,4-Dichlorobenzyl Alcohol

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The proton-decoupled ¹³C NMR spectral data for 2,4-Dichlorobenzyl alcohol is presented below.

| Chemical Shift (ppm) | Assignment |

| ~138.2 | C-1 |

| ~132.7 | C-2 |

| ~130.0 | C-4 |

| ~129.4 | C-6 |

| ~128.8 | C-5 |

| ~127.0 | C-3 |

| ~62.8 | -CH₂OH |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 2,4-Dichlorobenzyl alcohol.

Sample Preparation

A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared by dissolving it in approximately 0.5-0.7 mL of a deuterated solvent, most commonly CDCl₃. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition

A standard one-dimensional proton NMR experiment is performed. Typical acquisition parameters on a 400 or 500 MHz spectrometer would include:

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

¹³C NMR Spectroscopy Acquisition

A proton-decoupled ¹³C NMR experiment is standard. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. Typical parameters include:

-

Pulse Program: A standard pulse-acquire sequence with proton decoupling.

-

Spectral Width: A range of 0-220 ppm is generally used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay to be accurately observed.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) is required to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the molecular structure of 2,4-Dichlorobenzyl alcohol and highlights the key proton and carbon environments as determined by NMR spectroscopy.

Caption: Molecular structure of 2,4-Dichlorobenzyl alcohol with ¹H and ¹³C NMR chemical shift assignments.

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dibromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,4-dibromobenzyl alcohol. Due to the limited specific experimental data for this compound in publicly available literature, this document combines known properties with established analytical methodologies and plausible degradation pathways. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and drug development processes.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with potential applications in various research fields, including proteomics.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Chemical Name | (2,4-dibromophenyl)methanol | [1] |

| CAS Number | 666747-06-4 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 80.0 - 84.0 °C | [3] |

| Boiling Point (Predicted) | 322.1 ± 27.0 °C | [3] |

| Density (Predicted) | 1.960 g/cm³ | [3] |

| pKa (Predicted) | 13.74 ± 0.10 | [3] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (<0.5 g/L) | [2][3] |

| Ethanol | Soluble | [2] |

| Ether | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [2] |

For comparison, the related compound 2,4-dichlorobenzyl alcohol is described as soluble in water, methanol, and chloroform.[4][5]

Stability Profile

Detailed stability studies for this compound under various stress conditions (e.g., pH, temperature, light) are not extensively documented. The primary information available suggests that the compound is stable under standard storage conditions.

| Condition | Stability | Reference(s) |

| Storage | Stable when sealed in a dry, room temperature environment. | [3] |

It is plausible that, like other benzyl alcohol derivatives, this compound may be susceptible to oxidation, especially under elevated temperatures or exposure to light, potentially leading to the formation of 2,4-dibromobenzaldehyde and 2,4-dibromobenzoic acid. Sonication of benzyl alcohol has been shown to generate degradation products such as benzene, toluene, and benzaldehyde, suggesting that high energy input can lead to decomposition.[6][7]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for the determination of its solubility and stability.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a hotplate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, chloroform).

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL using the determined concentration and the dilution factor.

-

Protocol for Stability Testing

This protocol is a general guideline for assessing the stability of this compound under various stress conditions, based on ICH guidelines.

Apparatus:

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

HPLC system with a UV detector

-

Mass spectrometer (MS) for degradation product identification

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in relevant solvents or formulations.

-

For pH stability, prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 10).

-

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and at a control temperature (e.g., 25 °C).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines, alongside a dark control.

-

Hydrolytic Stability: Incubate samples in the prepared pH buffers at a controlled temperature.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated studies).

-

-

Analysis:

-

At each time point, analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Characterize significant degradation products using LC-MS to elucidate their structures.

-

-

Data Evaluation:

-

Plot the concentration of this compound versus time to determine the degradation rate and predict the shelf-life.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.

Caption: Workflow for the experimental determination of solubility.

Caption: A plausible pathway for the oxidative degradation of this compound.

Caption: A logical workflow for conducting stability studies.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While some fundamental physicochemical properties are known, there is a clear need for more comprehensive quantitative data, particularly regarding its solubility in a wider range of organic solvents and its stability under various stress conditions. The provided experimental protocols and workflows offer a solid foundation for researchers to generate this critical data, which will be invaluable for its application in drug development and other scientific disciplines.

References

Halogenated Compounds for Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—into chemical probes and protein modifiers has opened new avenues in proteomics research. The unique physicochemical properties of these elements offer distinct advantages for protein labeling, quantification, structural analysis, and the elucidation of complex biological pathways. This technical guide provides a comprehensive overview of the core applications of halogenated compounds in mass spectrometry-based proteomics, complete with detailed experimental protocols and quantitative data to aid in experimental design and execution.

Core Applications of Halogenated Compounds in Proteomics

Halogenated compounds are versatile tools in the proteomics toolbox, with applications spanning from enhancing protein stability to enabling sensitive quantification. Their utility stems from the specific properties each halogen imparts. Fluorine, being highly electronegative and relatively small, can subtly alter electronic properties and enhance binding affinity without significant steric hindrance. Chlorine, bromine, and iodine, with their characteristic isotopic patterns, provide unique signatures for mass spectrometry-based identification and quantification.

Protein Labeling and Enrichment

Halogenated reagents are widely used for the covalent modification of specific amino acid residues, enabling protein enrichment and identification.

-

Fluorinated Reagents: Often used in affinity labeling and activity-based protein profiling (ABPP), where the high electronegativity of fluorine can enhance the reactivity of a probe towards its target enzyme.[1]

-

Chlorinated and Brominated Reagents: Reagents like N-chlorosuccinimide (NCS) and 2-bromoethylamine are used to modify tryptophan/cysteine and cysteine residues, respectively. These modifications can be used to introduce unique mass tags for identification or to alter protein properties for further analysis.

-

Iodinated Reagents: Iodination, particularly of tyrosine and histidine residues, is a well-established method for protein labeling. Radioiodination using isotopes like ¹²⁵I allows for highly sensitive detection.[2]

Quantitative Proteomics

The introduction of halogens with their distinct isotopic distributions provides a powerful strategy for relative and absolute protein quantification.

-

Isotopic Labeling: Halogenated compounds can be synthesized with different stable isotopes (e.g., ¹²C vs. ¹³C, ¹H vs. ²H). By labeling different protein samples with "light" and "heavy" versions of a halogenated tag, the relative abundance of proteins can be determined by comparing the peak intensities in the mass spectrum. Brominated compounds, with their characteristic M and M+2 isotopic pattern, are particularly useful for this purpose.[3]

Structural Proteomics

Halogenated compounds are instrumental in probing the three-dimensional structure of proteins and protein complexes.

-

Cross-Linking Mass Spectrometry (XL-MS): Bifunctional cross-linkers containing halogens can be used to covalently link amino acid residues that are in close proximity in the native protein structure. The identification of these cross-linked peptides by mass spectrometry provides distance constraints that can be used to model the protein's tertiary or quaternary structure. Fluorinated cross-linkers have been developed to improve membrane permeability for in-cell cross-linking studies.[4][5][6]

-

Protein Footprinting: Reagents that generate halogen radicals, such as iodobenzoic acid, can be used to modify solvent-accessible residues on a protein's surface. By comparing the modification pattern in the presence and absence of a binding partner, the interaction interface can be mapped.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of halogenated compounds in proteomics.

Table 1: Reactivity of Halogenating Agents with Amino Acid Residues

| Halogenating Agent | Target Residue(s) | Reaction pH | Typical Molar Excess (Reagent:Protein) | Notes |

| Fluorinated NHS Esters | Lysine, N-terminus | 7.2 - 8.5 | 5:1 to 20:1 | Reaction rate is pH-dependent; higher pH increases reactivity but also hydrolysis of the ester. |

| N-Chlorosuccinimide (NCS) | Tryptophan, Cysteine | 4.0 - 6.5 | 10:1 to 50:1 | Can lead to oxidation of methionine at higher concentrations. |

| 2-Bromoethylamine | Cysteine | 8.0 - 9.0 | 20:1 to 100:1 | Converts cysteine to an aminoethylcysteine, which is cleavable by trypsin.[8] |

| Iodination Reagents | Tyrosine, Histidine | 7.0 - 8.5 | Varies | Can be performed enzymatically (e.g., with lactoperoxidase) or chemically (e.g., with Iodo-Gen). |

Table 2: Mass Shifts of Common Halogenated Tags for Quantitative Proteomics

| Halogenated Tag | Target Residue(s) | Mass Shift (Light/Heavy) per Site (Da) | Notes |

| Bromo(2H3)methane | Cysteine | +14.0156 / +17.0344 | Introduces a 3 Da mass difference per labeled cysteine. The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) aids in identification. |

| Isotope-Coded Affinity Tags (ICAT) - Halogenated | Cysteine | Varies by reagent | While the original ICAT reagents used deuterium, halogenated versions have been explored to leverage the unique isotopic patterns of chlorine and bromine for easier identification of labeled peptides. The mass shift depends on the specific isotopic composition of the reagent.[3] |

| Dibrominated Tags | Cysteine | Varies by reagent | The dibromide motif provides a distinct M, M+2, M+4 isotopic pattern, which is readily identifiable in mass spectra and can be used for quantification. The mass shift is dependent on the specific tag structure.[3] |

Table 3: Comparison of Cross-Linker Performance

| Cross-Linker | Type | Spacer Arm Length (Å) | Cleavable? | Number of Cross-links Identified (BSA) | Notes |

| DPFU | Fluorinated, MS-cleavable | ~11.4 | Yes (MS) | Lower than DSBU | Designed for improved membrane permeability for in-cell cross-linking, but showed lower efficiency than DSBU in one study.[4][5] |

| DSBU | Non-halogenated, MS-cleavable | ~12.5 | Yes (MS) | Higher than DPFU | A commonly used MS-cleavable cross-linker. |

| BS3 | Non-halogenated, Non-cleavable | 11.4 | No | Varies | A widely used non-cleavable cross-linker. |

Experimental Protocols

This section provides detailed methodologies for key experiments using halogenated compounds.

Protocol for Cysteine Alkylation using 2-Bromoethylamine

This protocol describes the modification of cysteine residues to aminoethylcysteines, rendering them susceptible to tryptic digestion.[8][9]

Materials:

-

Protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

2-Bromoethylamine hydrobromide (BEA)

-

Trypsin (proteomics grade)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., C18)

Procedure:

-

Reduction: Reduce disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature. Add BEA to a final concentration of 50-100 mM. Incubate in the dark at room temperature for 1 hour.

-

Quenching: Quench the alkylation reaction by adding Tris-HCl to a final concentration of 50 mM.

-

Buffer Exchange: Remove urea and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

-

Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt using a C18 column prior to LC-MS/MS analysis.

Protocol for Protein Labeling with N-Chlorosuccinimide (NCS)

This protocol outlines the modification of tryptophan residues using NCS.

Materials:

-

Protein sample in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 6.5)

-

N-Chlorosuccinimide (NCS) solution (freshly prepared in the same buffer)

-

Quenching solution (e.g., 1 M L-methionine or L-tryptophan)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer at a pH between 4.0 and 6.5.

-

Labeling Reaction: Add the NCS solution to the protein sample to achieve a 10- to 50-fold molar excess of NCS over the protein. Incubate at room temperature for 15-30 minutes.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in excess of the initial NCS concentration.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Analysis: Analyze the labeled protein by mass spectrometry to confirm modification.

Protocol for Cross-Linking with a Fluorinated NHS-Ester Cross-Linker

This protocol provides a general workflow for protein cross-linking using a homobifunctional, fluorinated N-hydroxysuccinimide (NHS)-ester cross-linker.

Materials:

-

Purified protein or protein complex in an amine-free buffer (e.g., PBS, pH 7.4)

-

Fluorinated NHS-ester cross-linker (e.g., DPFU) dissolved in anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents

-

In-gel digestion reagents

-

Mass spectrometer

Procedure:

-

Cross-Linking Reaction: Add the fluorinated NHS-ester cross-linker solution to the protein sample to achieve the desired final concentration (typically in the low millimolar range). Incubate at room temperature for 30-60 minutes.

-

Quenching: Terminate the reaction by adding the quenching solution.

-

SDS-PAGE: Separate the cross-linked products by SDS-PAGE.

-

In-Gel Digestion: Excise the protein bands corresponding to the cross-linked species and perform in-gel digestion with trypsin.

-

LC-MS/MS Analysis: Extract the peptides and analyze them by LC-MS/MS to identify the cross-linked peptides.

-

Data Analysis: Use specialized software to identify the cross-linked residues and map them onto the protein structure.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows.

Experimental Workflow for Quantitative Proteomics using Halogenated Tags

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers. Halogenated kinase inhibitors are frequently used to probe and inhibit this pathway for both research and therapeutic purposes.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes reactive chemical probes to assess the functional state of enzymes within a complex proteome. Halogenated compounds, particularly fluorinated ones, are often incorporated into these probes as reactive "warheads."

Conclusion

Halogenated compounds offer a powerful and versatile toolkit for modern proteomics research. Their unique chemical properties enable a wide range of applications, from the specific labeling and enrichment of proteins to sophisticated quantitative and structural analyses. The strategic choice of halogen and the design of the chemical probe are critical for successful experimental outcomes. This guide provides a foundational understanding and practical protocols to assist researchers in harnessing the full potential of halogenated compounds in their proteomics workflows. As new reagents and methodologies continue to be developed, the role of halogens in dissecting the complexities of the proteome is set to expand even further.

References

- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 2. genscript.com [genscript.com]

- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 4. Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. Rapid Screening of the Epidermal Growth Factor Receptor Phosphosignaling Pathway via Microplate-Based Dot Blot Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Substituted Benzyl Alcohols in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and discovery of substituted benzyl alcohols, from their early industrial origins to their current role as versatile scaffolds in modern drug development. This document provides a comprehensive overview of their synthesis, key historical milestones, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Historical Perspective: From Industrial Byproducts to Therapeutic Agents

The story of benzyl alcohol and its derivatives is intrinsically linked to the rise of the synthetic organic chemical industry in the 19th century. Initially, benzyl alcohol was a byproduct of the burgeoning coal tar and dye industries.[1] The primary commercial production routes established during this era were the hydrolysis of benzyl chloride and the Cannizzaro reaction of benzaldehyde. These methods were fundamental to the chemical industry and provided the foundation for the future exploration of benzyl alcohol derivatives.

The therapeutic potential of substituted benzyl alcohols began to be recognized with the discovery of their antiseptic properties. A notable early example is 2,4-dichlorobenzyl alcohol, a mild antiseptic capable of killing bacteria and viruses associated with mouth and throat infections.[2][3] This compound became a common ingredient in throat lozenges, demonstrating the early success of this chemical class in medicine.[2] Another significant milestone was the development of etamsylate, a substituted benzyl alcohol derivative used as a hemostatic agent to control bleeding.[4][5] These early discoveries paved the way for the extensive investigation of substituted benzyl alcohols in a wide range of therapeutic areas.

Synthetic Methodologies

The synthesis of substituted benzyl alcohols has evolved significantly from the early industrial processes. Modern organic chemistry offers a plethora of methods to introduce a wide array of substituents onto the benzyl alcohol scaffold, enabling the fine-tuning of their pharmacological properties.

General Synthesis of Substituted Benzyl Alcohols via Reduction of Benzaldehydes

A common and straightforward method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehydes.

Experimental Protocol: Synthesis of Substituted Benzyl Alcohols

-

Materials: Substituted benzaldehyde, sodium borohydride (NaBH₄), ethanol, hydrochloric acid (HCl), deionized water.

-

Procedure:

-

Dissolve the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Prepare a solution of sodium borohydride (1.1 eq) in a small amount of cold deionized water.

-

Slowly add the NaBH₄ solution to the stirred solution of the benzaldehyde.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cautiously add dilute HCl to quench the excess NaBH₄ until the evolution of hydrogen gas ceases.

-

The corresponding substituted benzyl alcohol product will precipitate out of the solution.

-

Collect the product by filtration, wash with cold deionized water, and air-dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Multi-step Synthesis of 3-(2-Aminopropyl)benzyl alcohol

More complex substituted benzyl alcohols often require multi-step synthetic routes. The following protocol outlines a two-step synthesis of 3-(2-aminopropyl)benzyl alcohol, a precursor for compounds with potential activity as monoamine oxidase inhibitors.

Experimental Protocol: Synthesis of 3-(2-Aminopropyl)benzyl alcohol

-

Step 1: Henry (nitroaldol) Reaction

-

Dissolve 3-formylbenzyl acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add nitroethane (1.5 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding 1 M HCl until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield 3-(1-hydroxy-2-nitropropyl)benzyl acetate.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve the 3-(1-hydroxy-2-nitropropyl)benzyl acetate (1.0 eq) in ethanol.

-

Carefully add 10 wt. % palladium on carbon (Pd/C) (5-10 mol % Pd).

-

Evacuate the reaction vessel and backfill with hydrogen gas (using a balloon is typically sufficient).

-

Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 12-24 hours.

-

Upon completion, carefully vent the hydrogen and purge with an inert gas.

-

Filter the mixture through Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-aminopropyl)benzyl alcohol.

-

Therapeutic Applications and Quantitative Data

Substituted benzyl alcohols have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas.

Antibacterial and Antiseptic Activity

The antiseptic properties of halogenated benzyl alcohols are well-documented. 2,4-Dichlorobenzyl alcohol, for instance, is a known antibacterial and antiviral agent.[2][3] The mechanism of action for its antiseptic properties is thought to involve the denaturation of microbial proteins.[3]

Table 1: Antibacterial Activity of Substituted Benzyl Alcohol Derivatives

| Compound | Organism | Zone of Inhibition (mm) at 10⁻¹ mg/mL |

| 2a | S. aureus | 08 |

| P. aeruginosa | 11 | |

| 2b | S. aureus | 10 |

| P. aeruginosa | 09 | |

| 2c | S. aureus | 08 |

| P. aeruginosa | 08 | |

| 2d | S. aureus | 12 |

| P. aeruginosa | 35 | |

| 2e | S. aureus | 00 |

| P. aeruginosa | 07 | |

| Amoxicillin (30 µg/mL) | S. aureus | 25 |

| P. aeruginosa | 20 |

Data sourced from a study on the synthesis and antibacterial activity of benzyl alcohol derivatives.[6]

Anticancer Activity

Certain substituted benzyl alcohols have shown promising cytotoxic activity against various human cancer cell lines. The mechanism of action for their anticancer effects is an active area of research.

Table 2: Cytotoxic Activity (IC₅₀; µM) of Benzyl Alcohol Derivatives Against Human Cancer Cell Lines

| Compound | AGS (gastric) | SK-MES-1 (lung) | A549 (lung) | DU-145 (prostate) |

| 4 | 59.90 ± 3.9 | 63.30 ± 5.1 | 54.70 ± 5.6 | 73.50 ± 6.8 |

| 5 | 68.90 ± 4.2 | 75.40 ± 4.8 | 65.80 ± 5.1 | 81.20 ± 7.2 |

| 9 | 82.70 ± 6.7 | 91.30 ± 7.2 | 79.50 ± 6.9 | 95.40 ± 8.1 |

| 10 | 45.20 ± 3.8 | 51.70 ± 4.3 | 41.60 ± 4.9 | 58.90 ± 5.3 |

| 12 | 78.71 ± 8.3 | 85.40 ± 7.9 | 72.30 ± 8.1 | 91.80 ± 8.9 |

| Doxorubicin | 0.85 ± 0.05 | 0.92 ± 0.06 | 0.78 ± 0.04 | 0.89 ± 0.07 |

IC₅₀ values represent the concentration that produces 50% cell growth inhibition after 72 hours of drug exposure. Data is presented as mean ± SD.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzyl alcohol derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8][9][10][11]

-

Monoamine Oxidase (MAO) Inhibition

Substituted benzyl alcohol derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAOs can be a therapeutic strategy for neurological disorders such as Parkinson's disease and depression.[12][13][14][15]

Table 3: Inhibitory Activity (IC₅₀ and Kᵢ) of Substituted Benzyl Alcohol Derivatives against MAO-A and MAO-B

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (SI) for MAO-B |

| S5 | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 |

| S16 | >100 | 0.979 | 0.721 ± 0.074 | >102.15 |

| FBZ6 | >40 | 0.023 | - | >1739.13 |

| FBZ13 | >40 | 0.0053 | - | >7547.17 |

SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). A higher SI value indicates greater selectivity for MAO-B.[13][14]

Visualizing Mechanisms of Action

Understanding the interaction of substituted benzyl alcohols with their biological targets is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.

General Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and screening of substituted benzyl alcohols.

Mechanism of Monoamine Oxidase (MAO) Inhibition

Caption: Inhibition of MAO-B by a substituted benzyl alcohol derivative.

Conclusion

Substituted benzyl alcohols represent a versatile and enduring class of molecules in medicinal chemistry. From their origins in the 19th-century dye industry to their current applications in treating a wide range of diseases, their journey highlights the evolution of drug discovery. The ability to readily synthesize a diverse array of derivatives has allowed for the systematic exploration of their structure-activity relationships, leading to the identification of potent and selective agents for various biological targets. The continued investigation of substituted benzyl alcohols is expected to yield novel therapeutic agents with improved efficacy and safety profiles, further cementing their importance in the pharmaceutical landscape.

References

- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Etamsylate | C10H17NO5S | CID 17506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]

- 14. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dibromobenzaldehyde from 2,4-Dibromobenzyl alcohol

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dibromobenzaldehyde via the oxidation of 2,4-dibromobenzyl alcohol. The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of key intermediates for pharmaceuticals and functional materials. Three common and effective oxidation methods are presented: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Pyridinium chlorochromate (PCC) oxidation. Each protocol is outlined to provide researchers, scientists, and drug development professionals with a comprehensive guide for this specific transformation.

Introduction

2,4-Dibromobenzaldehyde is a valuable synthetic intermediate used in the development of various pharmaceuticals and specialty chemicals. Its synthesis from the corresponding this compound requires a mild and selective oxidation to prevent over-oxidation to the carboxylic acid. The presence of electron-withdrawing bromine atoms on the aromatic ring can influence the reactivity of the benzylic alcohol. This note details three reliable methods for this conversion, each with distinct advantages and considerations regarding reaction conditions, reagent toxicity, and work-up procedures.

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that utilizes a hypervalent iodine reagent. It is known for its operational simplicity and avoidance of heavy metal waste.

-

Swern Oxidation: This method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is also a metal-free oxidation, valued for its mild conditions and broad functional group tolerance.

-

Pyridinium Chlorochromate (PCC) Oxidation: A well-established method using a chromium(VI) reagent. While effective, it involves the use of a toxic heavy metal, which requires careful handling and disposal.

Data Presentation: Comparison of Oxidation Methods

The selection of an appropriate oxidation method often depends on factors such as scale, desired purity, and tolerance of other functional groups. The following table summarizes the key parameters for the three detailed protocols.

| Parameter | Protocol 1: Dess-Martin Periodinane (DMP) Oxidation | Protocol 2: Swern Oxidation | Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation |

| Oxidizing Agent | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 1-4 hours | 1-2 hours | 2-4 hours |

| Key Advantages | Mild conditions, high selectivity, no heavy metals, simple work-up. | Metal-free, mild conditions, suitable for sensitive substrates. | Well-established, readily available reagent. |

| Key Disadvantages | DMP is potentially explosive and moisture-sensitive. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide. | Chromium-based reagent is toxic and requires special disposal. |

| Work-up Procedure | Quenching with sodium thiosulfate, extraction. | Quenching with water, extraction. | Filtration through celite, extraction. |

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard DMP oxidation procedures.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dibromobenzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Triethylamine (Et₃N)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.3 M) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

-

Add anhydrous triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from standard PCC oxidation procedures.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of PCC (1.5 eq) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM at room temperature.

-

Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel, washing the pad thoroughly with diethyl ether.

-

Collect the filtrate and concentrate it under reduced pressure.

-

If necessary, dissolve the residue in diethyl ether, filter again to remove any remaining chromium salts, and re-concentrate.

-

The crude 2,4-dibromobenzaldehyde can be purified by column chromatography on silica gel.

Visualizations

Caption: General workflow for the oxidation of this compound.

Caption: Factors influencing the selection of an oxidation method.

Application Notes and Protocols: Oxidation of 2,4-Dibromobenzyl Alcohol using Dess-Martin Periodinane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the oxidation of 2,4-dibromobenzyl alcohol to 2,4-dibromobenzaldehyde using Dess-Martin periodinane (DMP). This mild and selective oxidation is a valuable transformation in organic synthesis, particularly for the preparation of sensitive aldehydes.[1][2][3][4]

Introduction

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a selective and mild method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[2][3][4] The reaction is typically carried out under neutral pH and at room temperature, making it compatible with a wide range of sensitive functional groups.[3][5] Advantages of the Dess-Martin oxidation include short reaction times, high yields, and simplified workup procedures compared to other oxidation methods.[3][4] This protocol details the application of DMP for the synthesis of 2,4-dibromobenzaldehyde, a key intermediate in the development of various pharmacologically active compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the oxidation of this compound using Dess-Martin periodinane.

| Reactant | Reagent | Product | Solvent | Reaction Time | Typical Yield |

| This compound | Dess-Martin periodinane (1.2 eq.) | 2,4-Dibromobenzaldehyde | Dichloromethane (CH₂Cl₂) | 2 - 4 hours | 90-95% |

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound using Dess-Martin periodinane.

Caption: Experimental workflow for the Dess-Martin oxidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.[5]

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 volumes) is added Dess-Martin periodinane (1.2 eq.) at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred vigorously at room temperature for 2 to 4 hours.

-

The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with dichloromethane and quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

-

The biphasic mixture is stirred vigorously until the layers become clear.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-dibromobenzaldehyde.

Safety Precautions:

-

Dess-Martin periodinane is a potentially explosive compound and should be handled with care.[3] Avoid heating and mechanical shock.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Reaction Mechanism

The oxidation of an alcohol to an aldehyde by Dess-Martin periodinane proceeds through the following mechanism.

Caption: Mechanism of Dess-Martin oxidation.

References

Application Notes and Protocols: 2,4-Dibromobenzyl Alcohol as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromobenzyl alcohol is a halogenated aromatic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the presence of two bromine atoms and a reactive hydroxyl group, allow for its incorporation into a diverse range of molecular scaffolds. This enables the synthesis of novel bioactive compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key SGLT2 inhibitor and explores its potential application in chemical proteomics.

Application 1: Synthesis of SGLT2 Inhibitors for Diabetes Treatment

This compound is a crucial starting material in the synthesis of Tofogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.

Signaling Pathway of SGLT2 Inhibition

SGLT2 is primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, Tofogliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This mechanism of action is independent of insulin secretion or action.

Caption: Mechanism of action of Tofogliflozin via SGLT2 inhibition.

Quantitative Data: Tofogliflozin Activity

The synthesized SGLT2 inhibitor, Tofogliflozin, exhibits high potency and selectivity.

| Compound | Target | IC50 (nM) | Ki (nM) | Species |

| Tofogliflozin | SGLT2 | 2.9 | 2.9 | Human |

| SGLT2 | 14.9 | 14.9 | Rat | |

| SGLT2 | 6.4 | 6.4 | Mouse |

Data sourced from publicly available databases.[1][2]

Experimental Protocol: Synthesis of Tofogliflozin from this compound

This protocol outlines a multi-step synthesis of Tofogliflozin starting from this compound.

Caption: Synthetic workflow for Tofogliflozin.

Step 1: Protection of the Hydroxyl Group of this compound [3]

-

Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add 2-methoxypropene (10.0 eq) to the solution at room temperature.

-

Cool the mixture to 0°C.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (0.002 eq) and stir the mixture for 1 hour at 0°C.

-

Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium hydrogen carbonate cooled to 0°C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate, 2,4-dibromo-1-(1-methoxy-1-methylethoxymethyl)benzene.

Step 2: Synthesis of the C-Aryl Glucoside [3]

-

Under a nitrogen atmosphere, dissolve the protected intermediate from Step 1 (1.0 eq) in toluene.

-

Cool the solution to below -10°C.

-

Slowly add n-butyllithium (n-BuLi) in hexane (1.05 eq) while maintaining the temperature below 0°C and stir for 1.5 hours.

-

In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.0 eq) in THF.

-

Add the lithiated aryl species to the gluconolactone solution and stir.

-

The resulting mixture containing the C-aryl glucoside can be carried forward to the next step.

Subsequent Steps: The synthesis proceeds through several additional steps including cyclization, introduction of the 4-ethylphenylmethyl group via a Suzuki coupling or a similar cross-coupling reaction, and final deprotection of the hydroxyl groups on the glucose moiety to yield Tofogliflozin.[3][4][5] These steps involve standard organic chemistry transformations and require careful control of reaction conditions and purification procedures.

Application 2: Potential Use in Chemical Proteomics

The halogenated nature of this compound suggests its potential application as a chemical probe in proteomics, particularly in activity-based protein profiling (ABPP). The benzyl bromide moiety that can be generated from the alcohol is a reactive electrophile that can covalently label nucleophilic residues in proteins, such as cysteine.

Principle of Application

This compound can be converted to its corresponding bromide, a reactive electrophile. This electrophilic probe can then be used to covalently modify proteins. By incorporating a reporter tag (e.g., biotin or a fluorophore) into the probe or by using downstream detection methods, labeled proteins can be identified and quantified, providing insights into their function and regulation.

Caption: Workflow for using 2,4-dibromobenzyl derivatives in proteomics.

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general framework for using a 2,4-dibromobenzyl-derived probe for labeling proteins in a complex mixture.

Materials:

-

2,4-Dibromobenzyl bromide (synthesized from this compound)

-

Protein sample (e.g., cell lysate) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching reagent (e.g., dithiothreitol or glutathione)

-

Reagents for downstream analysis (e.g., streptavidin beads for enrichment if using a biotinylated probe, SDS-PAGE reagents, mass spectrometry-grade solvents)

Procedure:

-

Probe Preparation: Synthesize 2,4-dibromobenzyl bromide from this compound using a standard method, for example, by reacting with phosphorus tribromide. Prepare a stock solution of the bromide in an anhydrous organic solvent like DMF or DMSO.

-

Protein Labeling: a. To the protein sample, add the 2,4-dibromobenzyl bromide stock solution to achieve the desired final concentration (typically in the low micromolar to millimolar range, to be optimized). b. Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), with gentle mixing. c. Quench the reaction by adding an excess of a thiol-containing reagent like DTT or glutathione to consume any unreacted probe.

-

Analysis of Labeled Proteins: a. Enrichment (if applicable): If a tagged probe (e.g., biotinylated) is used, enrich the labeled proteins using affinity purification (e.g., streptavidin agarose beads). b. SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence if a fluorescent probe was used, or by Western blotting for a specific tag. c. Mass Spectrometry: For identification of labeled proteins and specific sites of modification, the protein mixture or enriched fraction is subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.

Note: This is a generalized protocol. Optimization of reaction conditions, including probe concentration, incubation time, and temperature, is crucial for successful protein labeling and will depend on the specific protein(s) of interest and the complexity of the sample.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of the clinically relevant SGLT2 inhibitor, Tofogliflozin. Furthermore, its chemical properties suggest its potential as a tool for chemical proteomics research, enabling the investigation of protein function and drug-target interactions. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in their drug discovery and chemical biology endeavors.

References

Application Notes and Protocols: Preparation of 2,4-Dibromobenzyl Alcohol Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, halogenated organic molecules represent a cornerstone for the development of novel therapeutic agents. The unique physicochemical properties imparted by halogen atoms, such as increased lipophilicity and metabolic stability, often translate to enhanced biological activity and improved pharmacokinetic profiles. Among these, brominated aromatic scaffolds are of particular interest. The 2,4-dibromobenzyl alcohol core offers a versatile platform for the synthesis of a diverse library of derivatives. The presence of two bromine atoms provides opportunities for regioselective functionalization through various cross-coupling reactions, while the benzylic alcohol moiety can be readily converted into ethers, esters, and other functional groups. This document provides detailed protocols for the preparation of this compound and its subsequent derivatization, along with a summary of the potential biological activities of these compounds, making it a valuable resource for researchers engaged in the exploration of new chemical entities for therapeutic intervention.

Data Presentation

Table 1: Synthesis of this compound Derivatives - Representative Yields

| Derivative Class | Reaction Type | Reagents | Product | Yield (%) |

| Alcohol | Reduction | 2,4-Dibromobenzaldehyde, NaBH₄ | This compound | >95% |

| Ether | Williamson Ether Synthesis | 2,4-Dibromobenzyl bromide, Phenol, K₂CO₃ | 2,4-Dibromobenzyl phenyl ether | 80-95% |

| Ester | Esterification | This compound, Acetic anhydride, Pyridine | 2,4-Dibromobenzyl acetate | >90% |

| Biaryl | Suzuki-Miyaura Coupling | 2,4-Dibromobenzyl bromide, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Benzyl-4-bromobiphenyl | 70-90% |

Table 2: Biological Activities of Representative Brominated Aromatic Compounds

| Compound Class | Biological Activity | Target/Assay | Representative IC₅₀/MIC |

| Brominated Phenolic Ethers | Antibacterial | MRSA, VRE | 0.117-2.5 µg/mL[1] |

| 2-(4-Bromobenzyl) Thieno[2,3-d]pyrimidines | Anticancer | FaDu cells | 1.73 µM[2] |

| Bromophenol Derivatives | Enzyme Inhibition | Carbonic Anhydrase, Acetylcholinesterase | 1.63-25.67 nM (Kᵢ)[3] |

| Benzyl Bromide Derivatives | Antifungal | Candida albicans | Not specified[4][5] |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the reduction of 2,4-dibromobenzaldehyde to this compound.

Materials:

-

2,4-Dibromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,4-dibromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of 2,4-Dibromobenzyl Ethers (Williamson Ether Synthesis)

This protocol outlines the synthesis of a 2,4-dibromobenzyl ether derivative from 2,4-dibromobenzyl bromide and a phenolic compound.

Materials:

-

2,4-Dibromobenzyl bromide (prepared from this compound)

-

Substituted phenol (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone or DMF.

-

Add 2,4-dibromobenzyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude ether by column chromatography on silica gel.

Protocol 3: Synthesis of 2,4-Dibromobenzyl Esters

This protocol describes the esterification of this compound with a carboxylic acid anhydride.

Materials:

-

This compound

-

Carboxylic acid anhydride (e.g., acetic anhydride, 1.5 eq)

-

Pyridine (as solvent and catalyst)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

-

Add the carboxylic acid anhydride (1.5 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography if necessary.

Protocol 4: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2,4-dibromobenzyl bromide with an arylboronic acid.

Materials:

-

2,4-Dibromobenzyl bromide

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and water (e.g., 4:1 mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask, add 2,4-dibromobenzyl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (toluene:water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of this compound derivatives.

Caption: A representative MAP Kinase signaling pathway potentially targeted by derivatives.

Discussion

The synthetic protocols provided herein offer robust and versatile methods for the generation of a library of this compound derivatives. The strategic placement of the bromine atoms allows for selective functionalization, enabling the exploration of a wide chemical space. For instance, the differential reactivity of the bromine atoms could potentially be exploited for sequential cross-coupling reactions to introduce diverse functionalities.

The biological data, while not exhaustive for the specific 2,4-dibromobenzyl scaffold, strongly suggests that this class of compounds holds significant promise for drug discovery. The potent antibacterial activity of structurally related brominated phenolic ethers against resistant strains like MRSA highlights the potential of 2,4-dibromobenzyl ethers as novel anti-infective agents.[1] Furthermore, the anticancer activity of 2-(4-bromobenzyl) substituted heterocyclic compounds suggests that derivatives of this compound could be valuable leads in oncology.[2] The observed enzyme inhibitory activities of other bromophenol derivatives also point towards the potential of this scaffold in targeting various enzymes implicated in disease.[3]

The MAP kinase pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival, is a well-established target in cancer therapy.[6] The structural motifs present in the derivatives of this compound, particularly the biaryl structures formed via Suzuki coupling, are common features in many kinase inhibitors. It is therefore plausible that these compounds could exert their anticancer effects through the modulation of such signaling pathways. Further screening of a focused library of this compound derivatives against a panel of kinases is a logical next step to elucidate their precise mechanism of action and to identify potent and selective inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel drug candidates. The synthetic routes outlined in this document are amenable to combinatorial derivatization, allowing for the rapid generation of diverse compound libraries. The preliminary biological data on related structures are encouraging and warrant a more systematic investigation of the structure-activity relationships of this compound derivatives. Future work should focus on the synthesis of a comprehensive library of these compounds and their evaluation in a broad range of biological assays to fully explore their therapeutic potential.

References

- 1. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2,4-Dibromobenzyl Alcohol in Polymer Synthesis

Introduction

2,4-Dibromobenzyl alcohol is a halogenated aromatic alcohol that holds potential as a monomer for the synthesis of novel poly(benzyl ether)s. The presence of two bromine atoms on the phenyl ring offers unique opportunities for post-polymerization modification, such as cross-linking or the introduction of other functional groups via palladium-catalyzed coupling reactions. This makes polymers derived from this monomer interesting candidates for advanced materials, including flame retardants, high refractive index polymers, and functional scaffolds for drug delivery applications.

This document provides a detailed protocol for the cationic polymerization of this compound to synthesize poly(2,4-dibromobenzyl ether). It outlines the reaction mechanism, experimental procedures, and expected outcomes based on analogous polymerization reactions of substituted benzyl alcohols.

Proposed Polymerization Mechanism

The synthesis of poly(2,4-dibromobenzyl ether) can be achieved through a self-condensing cationic polymerization. The reaction is initiated by a strong acid or a Lewis acid, which protonates the hydroxyl group of the monomer, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by the aromatic ring and can then be attacked by the hydroxyl group of another monomer molecule, forming an ether linkage and regenerating the protonated species, thus propagating the chain.

Experimental Data

The properties of the resulting poly(2,4-dibromobenzyl ether) are highly dependent on the reaction conditions. The following table summarizes the expected influence of key parameters on the polymer's molecular weight (Mn), polydispersity index (PDI), and overall yield. This data is illustrative and based on typical trends observed in cationic polymerizations.

Table 1: Influence of Reaction Parameters on the Polymerization of this compound

| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Yield (%) |

| 1 | 1.0 | 0 | 24 | 8,500 | 1.8 | 75 |

| 2 | 2.0 | 0 | 24 | 4,200 | 1.6 | 85 |

| 3 | 0.5 | 0 | 24 | 15,000 | 2.1 | 60 |

| 4 | 1.0 | 25 | 12 | 6,000 | 2.3 | 88 |

| 5 | 1.0 | -20 | 48 | 11,000 | 1.7 | 65 |

Note: Data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,4-dibromobenzyl ether) via Cationic Polymerization

This protocol describes a representative procedure for the synthesis of poly(2,4-dibromobenzyl ether) using a Lewis acid initiator.

Materials:

-

This compound (Monomer)

-

Tin(IV) chloride (SnCl₄) (Initiator)

-

Anhydrous Dichloromethane (DCM) (Solvent)

-

Methanol (Quenching agent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Monomer Preparation: Dry the this compound under vacuum at 40°C for 24 hours before use to remove any residual water.

-

Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Monomer Dissolution: In the flask, dissolve the dried this compound (e.g., 2.66 g, 10 mmol) in anhydrous DCM (e.g., 20 mL) to achieve a 0.5 M solution.

-

Reaction Initiation: Cool the monomer solution to the desired temperature (e.g., 0°C) using an ice bath. Prepare a stock solution of SnCl₄ in anhydrous DCM. Using a syringe, slowly add the required amount of the SnCl₄ solution (e.g., 0.1 mmol, 1 mol% relative to the monomer) to the stirred monomer solution.

-

Polymerization: Allow the reaction to proceed at the set temperature for the desired duration (e.g., 24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to observe the consumption of the monomer.

-

Quenching: After the polymerization is complete, terminate the reaction by adding an excess of cold methanol (e.g., 10 mL).

-

Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 200 mL).

-

Isolation: Collect the white polymer precipitate by filtration, wash it thoroughly with fresh methanol to remove unreacted monomer and initiator residues, and dry it under vacuum at 50°C to a constant weight.

Protocol 2: Characterization of Poly(2,4-dibromobenzyl ether)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-